Mnk2 Enzymatic Potency and Kinase‑Selectivity Window Over CDK2 and CDK9
MNKI-8e inhibits Mnk2 with a Ki of 0.37 µM, whereas its affinity for the structurally related cyclin‑dependent kinases CDK2 and CDK9 is markedly lower, with Ki values of >10 µM and 1.66 µM respectively [1]. This translates to a selectivity index of >27‑fold for Mnk2 over CDK2 and >4‑fold over CDK9. The selectivity profile was determined in recombinant enzyme assays under standardized ATP concentrations [1].
Selectivity: >27‑fold over CDK2; >4‑fold over CDK9
| Evidence Dimension | Biochemical kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Mnk2 Ki = 0.37 µM |
| Comparator Or Baseline | CDK2 Ki > 10 µM; CDK9 Ki = 1.66 µM |
| Quantified Difference | Selectivity index: >27‑fold over CDK2; >4‑fold over CDK9 |
| Conditions | Recombinant kinase assays; specific ATP concentrations as detailed in Diab et al. 2014 |
Why This Matters
Procurement of a Mnk2 inhibitor with documented selectivity over CDKs reduces the risk of confounding cell‑cycle effects in phenotypic screens, ensuring that observed anti‑leukemic activity is attributable to Mnk2 engagement rather than CDK cross‑reactivity.
- [1] Diab S, Teo T, Kumarasiri M, Li P, Yu M, Lam F, Basnet SKC, Sykes MJ, Albrecht H, Milne R, Wang S. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem. 2014 May;9(5):962-72. doi:10.1002/cmdc.201300552. View Source
